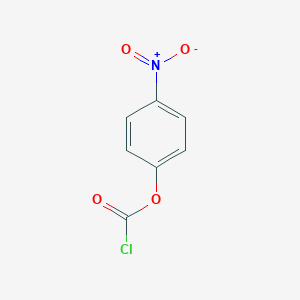

4-Nitrophenyl chloroformate

Overview

Description

4-Nitrophenyl chloroformate is a chemical compound that has been studied for various applications, including the formation of self-assembled monolayers (SAMs) on gold surfaces, as a reagent in organic synthesis, and in the study of reaction kinetics. It is known for its reactivity and ability to form densely packed aromatic SAMs, as well as for its role in the synthesis of pharmaceuticals such as lenvatinib .

Synthesis Analysis

The synthesis of this compound-based compounds can involve various starting materials and conditions. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for SAMs formation . Additionally, 4-nitrophenyl cyclopropylcarbamate, a derivative of this compound, has been synthesized for the production of the anticancer drug lenvatinib .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex and varies depending on the specific compound. For example, the crystal structure of a molecular adduct of 5-mono[(4-nitrophenyl)azo]-25,26,27,28-tetrahydroxycalix arene with chloroform has been determined, showing a distorted-cone conformation with intramolecular hydrogen bonds .

Chemical Reactions Analysis

This compound is involved in various chemical reactions, including the formation of carbonate moieties when reacted with dextran . The kinetics and mechanisms of its reactions with amines have been studied, revealing insights into the rate-determining steps and the influence of solvent on the reaction . Additionally, the pH-independent hydrolysis of this compound has been investigated in different solvent environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure and the environment. For instance, the kinetics of hydrolysis reactions can be affected by the charge and structure of surfactants in micellar solutions . The solvent composition also plays a significant role in the hydrolysis of this compound, as seen in water-acetonitrile mixtures . The molecularly imprinted polymers (MIPs) synthesized using 4-chlorophenol as a template have shown selectivity for 4-nitrophenol, demonstrating the potential for selective extraction from water samples .

Scientific Research Applications

Preparation of N-alkylcarbamate Analogues

4-Nitrophenyl chloroformate is used in the synthesis of 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogues. This process involves the treatment of this compound with alkylammonium hydrochloride salts and solid anhydrous Na2CO3, yielding products with excellent yields. Notably, 4-nitrophenyl N-methylcarbamate serves as a safer alternative to the highly toxic methyl isocyanate (Peterson, Houguang, & Ke, 2006).

Synthesis of Lenvatinib

A novel method employs 4-nitrophenyl cyclopropylcarbamate, prepared from this compound and cyclopropyl amine, for the synthesis of the anticancer drug lenvatinib. This synthesis process also extends to generating various pharmaceutical salts of lenvatinib (Sadineni et al., 2020).

Vibrational and Molecular Structure Analysis

This compound has been investigated for its spectroscopic analysis and electronic structure. Studies include vibrational wavenumbers, first-order hyperpolarizability, nuclear magnetic resonance, and analysis of molecular stability through Natural Bond Orbital (NBO) analysis. The material's potential as a nonlinear optical material is also highlighted due to its polarizability and hyperpolarizability values (Govindarasu & Kavitha, 2014).

Preparation of Optically Active Hydantoin

This compound is used in the preparation of N-(4-nitrophenoxycarbonyl)amino acid amide under weakly basic conditions, which then proceeds to afford the corresponding hydantoin. This method allows direct conversion of amino acid amide into hydantoin without isolating the N-(4-nitophenoxycarbonyl)amino acid amide (Yamaguchi et al., 2003).

Activation of Polyethylene Glycol (PEG)

This compound has been utilized in the activation of Polyethylene Glycol (PEG), a material widely used for altering and controlling biodistribution in therapeutic carriers. The activation process involves the interaction of this compound with PEG, affecting the mobility and solubility of the reactants, as evidenced by Thin Layer Chromatography and Infrared Spectroscopy (Bashyal, 2022).

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenyl chloroformate are carboxylic acids . It reacts with these acids to form amides and esters . It also targets alcohols, thiols, and amines for the formation of carbonates and carbamates .

Mode of Action

This compound interacts with its targets through a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride . This compound is then used to form amides and esters . It is also used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For example, it can enable the covalent coupling of a peptide onto a macromer, such as oligo (poly (ethylene glycol) fumarate) (OPF), which can have various effects depending on the specific peptide and macromer involved .

Safety and Hazards

Future Directions

4-Nitrophenyl chloroformate is used in the synthesis of poly(oxyethylene) modified dextrans . It can be used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA . Further, it is used in the synthesis of mixed, activated carbonates, thiocarbonates, and activated urethanes .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl chloroformate plays a significant role in biochemical reactions. It is used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule . It also acts as an activated ester reagent that enables the covalent coupling of a peptide onto a macromer .

Cellular Effects

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans . It is also used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its use as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Temporal Effects in Laboratory Settings

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Dosage Effects in Animal Models

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Metabolic Pathways

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Transport and Distribution

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

Subcellular Localization

It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .

properties

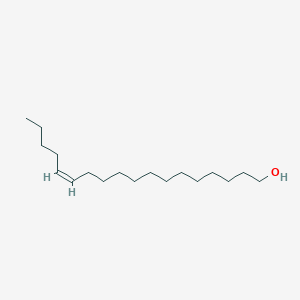

IUPAC Name |

(4-nitrophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLNNXIXOYSCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

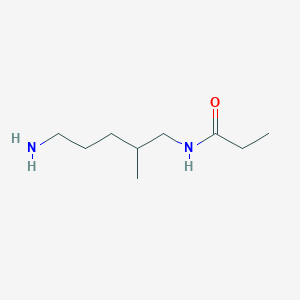

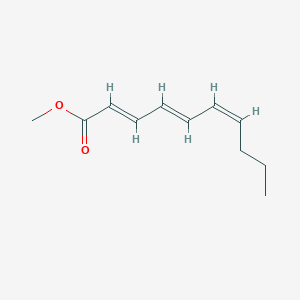

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064772 | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7693-46-1 | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-nitrophenyl chloroformate interact with hydroxyl groups?

A1: this compound reacts with hydroxyl groups to form 4-nitrophenyl carbonate esters. This reaction proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of this compound, followed by the release of a chloride ion. [, , , ]

Q2: Can you give an example of a specific application of this reactivity?

A3: One example is the synthesis of dextran hydrogels for drug delivery. Dextran is activated by this compound, and the resulting carbonate esters are reacted with amine-containing molecules like drugs or crosslinkers. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula is C7H4ClNO5, and its molecular weight is 217.57 g/mol. []

Q4: How can you confirm the structure of this compound using spectroscopic techniques?

A5: Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule. The presence of a C-Cl bond is confirmed by a peak at 746 cm-1. After reaction with a hydroxyl group, the intensity of the -OH peak in the range of 3400-3450 cm-1 decreases, confirming the formation of the carbonate ester. []

Q5: What solvents are generally used for reactions involving this compound?

A7: Common solvents include dry benzene, triethylamine, ethylene dichloride, and dichloromethane. The choice of solvent depends on the specific reaction conditions and the reactants involved. [, , ]

Q6: Does this compound act as a catalyst in any reactions?

A8: this compound is typically used as a reagent rather than a catalyst. It acts as an activating agent for hydroxyl groups, facilitating the formation of carbonate esters that can undergo further reactions. [, , ]

Q7: Are there specific formulation strategies to improve the stability of this compound?

A7: The research papers primarily focus on the synthetic applications of this compound rather than its formulation. Standard practices for handling moisture-sensitive reagents are typically employed to maintain its stability.

Q8: What safety precautions should be taken when handling this compound?

A12: As with all laboratory reagents, proper safety protocols are crucial. This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is a moisture-sensitive compound and should be stored under dry conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)